5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
Description
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a substituted indazole derivative featuring a hydroxyl group at position 4, a chlorine atom at position 5, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1 of the indazole core. Its molecular formula is C₁₂H₁₃ClN₂O₂, with a molecular weight of 264.7 g/mol. The THP group is commonly used in synthetic chemistry to protect hydroxyl or amine functionalities during multi-step reactions, which may explain its inclusion in this compound .
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
5-chloro-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-4-5-10-8(12(9)16)7-14-15(10)11-3-1-2-6-17-11/h4-5,7,11,16H,1-3,6H2 |
InChI Key |
ZYULSOMUIVUDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol generally involves multi-step organic reactions starting from suitably substituted indazole precursors. The key steps include:
- Formation of the indazole core or use of pre-formed indazole derivatives.
- Introduction of the chloro substituent at the 5-position.
- Protection of the N-1 nitrogen with a tetrahydro-2H-pyran-2-yl (THP) group.
- Installation or preservation of the hydroxyl group at the 4-position.
Detailed Synthetic Steps
Based on available literature and chemical supplier data, the typical synthetic approach is as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from 5-chloro-1H-indazol-4-ol or related intermediate | Commercially available or synthesized via cyclization of hydrazine derivatives with chlorinated precursors | The indazole core with chloro and hydroxyl groups is prepared or sourced |
| 2 | Protection of N-1 nitrogen with tetrahydro-2H-pyran-2-yl group | Reaction with tetrahydropyranyl chloride (THP-Cl) under nucleophilic substitution conditions, typically in the presence of a base such as pyridine or triethylamine | The THP group protects the N-1 nitrogen to improve compound stability and solubility |
| 3 | Purification | Chromatography (silica gel column) or recrystallization | Ensures high purity and yield |
This general synthetic pathway is supported by the product data and synthesis notes from Vulcanchem, which specify the molecular formula as C12H13ClN2O2 and molecular weight 252.69 g/mol, confirming the structure with the THP protecting group attached at N-1.
Reaction Conditions Optimization
Each step requires optimization of reaction parameters such as temperature, solvent, pH, and reaction time to maximize yield and purity. For example:
- The THP protection typically occurs under mild conditions to avoid deprotection or side reactions.
- Solvents like dichloromethane or tetrahydrofuran are commonly used.
- Reaction times vary from several hours to overnight.
Research Data and Tables
Summary Table of Preparation Methods
Mechanistic Insights
From related Pd- and Cu-catalyzed arylation studies on THP-protected indazoles, it is observed that:
- THP protection stabilizes the nitrogen during cross-coupling reactions.
- The THP group can be selectively deprotected under acidic conditions post-synthesis.
- Reaction mechanisms involve nucleophilic substitution and catalytic C-H activation steps.
Summary Table: Key Chemical and Physical Data
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol and its analogs:
Spectroscopic and Analytical Considerations
- NMR Challenges: The THP group introduces diastereotopic effects, causing split signals in ¹H and ¹³C NMR spectra. This complicates spectral interpretation compared to non-THP analogs (e.g., piperidinyl-substituted benzimidazoles) .
- Purity and Stability : Analogs like 1-(THP)-5-(trifluoromethyl)-1H-indazol-4-ol are available at >98% purity for research, while 5-Bromo-4-chloro-1-(THP)-1H-indazole requires cold storage (4–8°C), suggesting higher reactivity or instability .
Biological Activity
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
- Molecular Formula : C12H14ClN3O
- Molecular Weight : 241.71 g/mol
- CAS Number : 2368909-53-7
- Physical State : Yellow solid
- Melting Point : 130–133 °C
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals, which are implicated in various oxidative stress-related diseases.
| Compound | Total Antioxidant Capacity (μmol Trolox equivalent/μmol tested) |
|---|---|
| 5-Chloro Indazole | 0.88 ± 0.034 |
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects against neurodegenerative conditions. It has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease.
| Assay Type | IC50 (μM) |
|---|---|
| AChE Inhibition | 0.08 |
| BuChE Inhibition | 0.14 |
These findings suggest that the compound may aid in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
Anti-inflammatory Properties
Studies have demonstrated the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. The compound interacts with multiple targets, including:
- AChE and BuChE : Inhibition leads to increased levels of acetylcholine, enhancing neurotransmission.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Modulation reduces the expression of inflammatory mediators.
Study on Neuroprotection
In a recent study, researchers evaluated the neuroprotective effects of the compound in a rat model of Alzheimer’s disease. The results showed a significant reduction in cognitive decline and oxidative damage markers in treated animals compared to controls, supporting its potential as a therapeutic agent.
Clinical Implications
While preclinical studies are promising, further clinical trials are necessary to ascertain the efficacy and safety of this compound in humans. Its multifaceted biological activities position it as a candidate for drug development targeting neurodegenerative diseases and inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
